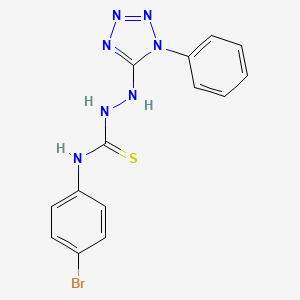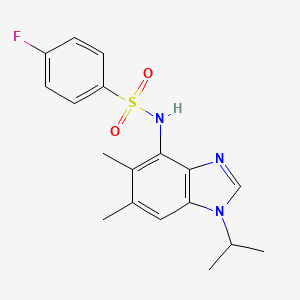
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one, also known as BMDP, is a chemical compound that belongs to the class of pyrimidinones. It is a synthetic derivative of pyrimidine and has been extensively studied for its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is not fully understood. However, it has been suggested that 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may act as a modulator of the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the central nervous system. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is its potential as a lead compound for the development of new drugs with anticonvulsant, anxiolytic, and neuroprotective properties. However, there are also some limitations to its use in lab experiments. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one may have limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one. One area of interest is the development of new derivatives of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one with improved pharmacological properties. Another area of interest is the investigation of the potential role of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to establish the long-term safety and efficacy of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one in humans.
Synthesis Methods
The synthesis of 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves the reaction of 5-bromo-2-chloromethyl-3,4-dihydropyrimidin-4-one with methanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one as a white crystalline solid.
Scientific Research Applications
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. 5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-bromo-2-(methoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQVTDNTWVZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


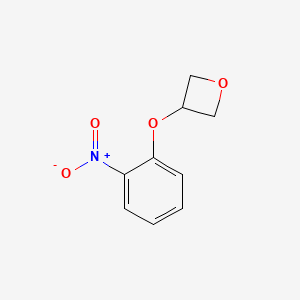
![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)
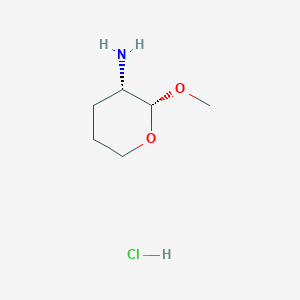
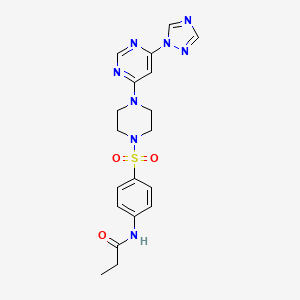
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/no-structure.png)
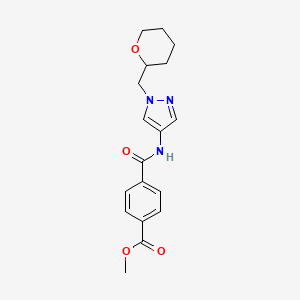
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
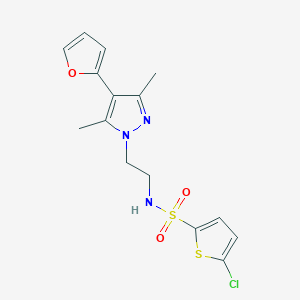
![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)
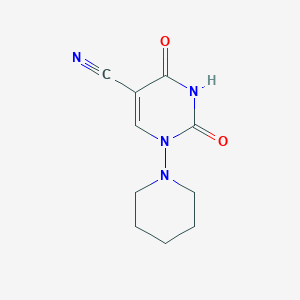
![Acetic acid;(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2747309.png)
